molecular formula C6H15NO6 B14346800 acetic acid;ethane-1,2-diol;methylcarbamic acid CAS No. 90332-54-0

acetic acid;ethane-1,2-diol;methylcarbamic acid

Cat. No.: B14346800
CAS No.: 90332-54-0
M. Wt: 197.19 g/mol
InChI Key: ATDIWGCMLXXKRI-UHFFFAOYSA-N
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Description

Acetic acid;ethane-1,2-diol;methylcarbamic acid is a compound that combines three distinct chemical entities: acetic acid, ethane-1,2-diol (commonly known as ethylene glycol), and methylcarbamic acid. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or acetaldehyde. Industrially, it is produced via the carbonylation of methanol using rhodium or iridium catalysts.

    Ethane-1,2-Diol: Ethane-1,2-diol is typically produced by the hydration of ethylene oxide. This reaction is catalyzed by acids or bases and occurs at elevated temperatures and pressures.

    Methylcarbamic Acid: Methylcarbamic acid can be synthesized by the reaction of methyl isocyanate with water or by the hydrolysis of methylcarbamate.

Industrial Production Methods

    Acetic Acid: The most common industrial method is the Monsanto process, which involves the carbonylation of methanol.

    Ethane-1,2-Diol: Produced on a large scale by the hydration of ethylene oxide.

    Methylcarbamic Acid: Industrial production often involves the hydrolysis of methylcarbamate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water. Ethane-1,2-diol can be oxidized to oxalic acid.

    Reduction: Acetic acid can be reduced to ethanol.

    Substitution: Acetic acid can undergo nucleophilic substitution to form esters and amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Rhodium, iridium for carbonylation reactions.

Major Products

    Oxidation of Acetic Acid: Carbon dioxide and water.

    Reduction of Acetic Acid: Ethanol.

    Substitution Reactions: Esters (e.g., ethyl acetate), amides (e.g., acetamide).

Scientific Research Applications

Chemistry

    Solvent: Acetic acid is widely used as a solvent in chemical reactions.

    Intermediate: Ethane-1,2-diol is used as an intermediate in the production of polymers.

Biology

    Antimicrobial Agent: Acetic acid is used in medical applications for its antimicrobial properties.

    Cryoprotectant: Ethane-1,2-diol is used in cryopreservation of biological samples.

Medicine

    Pharmaceuticals: Methylcarbamic acid derivatives are used in the synthesis of various pharmaceuticals.

Industry

    Polymer Production: Ethane-1,2-diol is a key component in the production of polyethylene terephthalate (PET).

    Food Industry: Acetic acid is used as a food preservative and flavoring agent.

Mechanism of Action

Acetic Acid

    Antimicrobial Action: Acetic acid disrupts the cell membranes of bacteria, leading to cell death.

    Metabolic Pathways: Involved in the Krebs cycle as an intermediate.

Ethane-1,2-Diol

    Cryoprotectant Mechanism: Prevents the formation of ice crystals in biological tissues during freezing.

Methylcarbamic Acid

    Pharmacological Action: Inhibits the activity of certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Formic Acid: Similar to acetic acid but with a simpler structure.

    Propylene Glycol: Similar to ethane-1,2-diol but with an additional methyl group.

    Ethylcarbamic Acid: Similar to methylcarbamic acid but with an ethyl group instead of a methyl group.

Uniqueness

    Acetic Acid: Known for its versatility as a solvent and reagent.

    Ethane-1,2-Diol: Widely used in antifreeze formulations.

    Methylcarbamic Acid: Unique in its use as a pharmaceutical intermediate.

This compound’s combination of properties from acetic acid, ethane-1,2-diol, and methylcarbamic acid makes it a valuable asset in various fields, from industrial applications to scientific research.

Properties

CAS No.

90332-54-0

Molecular Formula

C6H15NO6

Molecular Weight

197.19 g/mol

IUPAC Name

acetic acid;ethane-1,2-diol;methylcarbamic acid

InChI

InChI=1S/C2H5NO2.C2H4O2.C2H6O2/c1-3-2(4)5;1-2(3)4;3-1-2-4/h3H,1H3,(H,4,5);1H3,(H,3,4);3-4H,1-2H2

InChI Key

ATDIWGCMLXXKRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNC(=O)O.C(CO)O

Origin of Product

United States

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